molecular formula C14H10ClNO4 B1335597 Benzyl 4-chloro-3-nitrobenzoate CAS No. 14719-80-3

Benzyl 4-chloro-3-nitrobenzoate

Cat. No.: B1335597
CAS No.: 14719-80-3
M. Wt: 291.68 g/mol
InChI Key: KZIZRCJLUOADAX-UHFFFAOYSA-N
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Description

Benzyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C14H10ClNO4 It is a derivative of benzoic acid, where the benzyl group is esterified with 4-chloro-3-nitrobenzoic acid

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with benzyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction can be summarized as follows:

4-chloro-3-nitrobenzoic acid+benzyl alcoholH2SO4Benzyl 4-chloro-3-nitrobenzoate+H2O\text{4-chloro-3-nitrobenzoic acid} + \text{benzyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-chloro-3-nitrobenzoic acid+benzyl alcoholH2​SO4​​Benzyl 4-chloro-3-nitrobenzoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-nitrobenzoic acid and benzyl alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), tin(II) chloride.

    Substitution: Amines, thiols, sodium hydroxide (for basic hydrolysis), hydrochloric acid (for acidic hydrolysis).

Major Products:

    Reduction: Benzyl 4-chloro-3-aminobenzoate.

    Substitution: Various substituted benzyl benzoates depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and benzyl alcohol.

Mechanism of Action

The mechanism of action of Benzyl 4-chloro-3-nitrobenzoate depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the context of anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

    Benzyl 4-chlorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Benzyl 3-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.

    Methyl 4-chloro-3-nitrobenzoate: Similar ester but with a methyl group instead of a benzyl group, influencing its physical and chemical properties.

Uniqueness: Benzyl 4-chloro-3-nitrobenzoate is unique due to the presence of both chloro and nitro substituents, which confer distinct reactivity patterns and potential biological activities. The benzyl ester group also provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

benzyl 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIZRCJLUOADAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406837
Record name Benzoic acid, 4-chloro-3-nitro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14719-80-3
Record name Benzoic acid, 4-chloro-3-nitro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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